N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyano group, a fluorophenyl group, and an amide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide typically involves multiple steps:
Formation of the cyano intermediate: The starting material, 1,2-dimethylpropylamine, is reacted with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions to form the cyano intermediate.
Coupling with 2-fluoroaniline: The cyano intermediate is then coupled with 2-fluoroaniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Continuous flow synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.
Automated purification systems: Implementing automated systems for purification can streamline the production process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.
Industrial Applications: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-chlorophenyl)amino]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-bromophenyl)amino]acetamide: Similar structure but with a bromine atom instead of a fluorine atom.
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-iodophenyl)amino]acetamide: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-7-5-4-6-11(12)15/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJBLKYINGTPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.